1-[(5-Fluoropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol
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Overview
Description
1-[(5-Fluoropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol is a compound that features a fluoropyrimidine moiety, a thiophene ring, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Fluoropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoropyrimidine and thiophene derivatives.
Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate (K₂CO₃) to facilitate the formation of the C-N bond.
Catalysts: Palladium catalysts are commonly used in cross-coupling reactions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Fluoropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
1-[(5-Fluoropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s thiophene moiety makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its fluoropyrimidine structure.
Mechanism of Action
The mechanism of action of 1-[(5-Fluoropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Fluoropyrimidin-2-yl)amino]-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol
- 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile
Uniqueness
1-[(5-Fluoropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol is unique due to its combination of a fluoropyrimidine moiety and a thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or electronic materials.
Properties
IUPAC Name |
1-[(5-fluoropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3OS/c1-12(17,4-9-2-3-18-7-9)8-16-11-14-5-10(13)6-15-11/h2-3,5-7,17H,4,8H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHQKDNCEIROBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC2=NC=C(C=N2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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